molecular formula C30H29N3O4S B2838465 3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 1114827-64-3

3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B2838465
Numéro CAS: 1114827-64-3
Poids moléculaire: 527.64
Clé InChI: CMJAJPGNWXURSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a quinazolin-4-one core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a sulfanyl-linked 5-methyl-2-(4-isopropoxyphenyl)-1,3-oxazol-4-ylmethyl moiety. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

IUPAC Name

3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4S/c1-5-35-23-16-12-22(13-17-23)33-29(34)25-8-6-7-9-26(25)32-30(33)38-18-27-20(4)37-28(31-27)21-10-14-24(15-11-21)36-19(2)3/h6-17,19H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJAJPGNWXURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Quinazolinone Derivatives

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure R1 (Position 3) R2 (Position 2) Key Properties/Applications Reference(s)
Target Compound Quinazolin-4-one 4-Ethoxyphenyl 5-Methyl-2-(4-isopropoxyphenyl)-1,3-oxazol-4-ylmethyl sulfanyl Hypothesized antimicrobial/kinase inhibition
3-(4-Methoxyphenyl)-2-[(E)-3-Phenylprop-2-enyl]sulfanylquinazolin-4-one Quinazolin-4-one 4-Methoxyphenyl Cinnamyl sulfanyl Enhanced solubility; tested for antitumor activity
3-(4-Ethoxyphenyl)-2-[(3-Methylbenzyl)Sulfanyl]quinazolin-4(3H)-one Quinazolin-4-one 4-Ethoxyphenyl 3-Methylbenzyl sulfanyl Reported as a synthetic intermediate
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Methylphenyl)ethanone Triazole-ethanone N/A 5-(4-Chlorophenyl)-4-(4-methylphenyl)triazol-3-yl sulfanyl Antifungal activity
3-Substituted-2-(((4,5-Dihydro-5-Thioxo-1,3,4-Oxadiazol-2-yl)-Methyl)Sulfanyl)-Quinazolin-4(3H)-one Quinazolin-4-one Variable Dihydrooxadiazolylmethyl sulfanyl Improved metabolic stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with analogs bearing 4-chlorophenyl (electron-withdrawing) groups, which may alter binding affinity to hydrophobic enzyme pockets .
  • Heterocyclic Variations : Replacing the oxazole ring with triazole (e.g., ) or thiadiazole (e.g., ) alters hydrogen-bonding capacity and metabolic stability. Oxazole derivatives often exhibit superior bioavailability compared to thiadiazoles .
Physicochemical Properties
  • Solubility : Methoxy and ethoxy substituents improve aqueous solubility compared to halogenated analogs. For instance, the target compound’s logP is estimated at 3.8 (vs. 4.2 for 4-chlorophenyl analogs) .
  • Crystallinity : Isostructural analogs (e.g., ) exhibit triclinic crystal systems with planar molecular conformations, suggesting similar packing efficiency for the target compound .

Research Findings and Challenges

  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 2-mercaptoquinazolin-4-one derivatives with halogenated oxazole intermediates, as outlined in analogous procedures (, Scheme 79) .
  • Computational Insights : Density functional theory (DFT) studies () predict strong van der Waals interactions between the isopropoxyphenyl group and hydrophobic protein residues, which may drive target engagement .
  • Knowledge Gaps: Limited experimental data exist on the target compound’s pharmacokinetics or toxicity. Structural analogs (e.g., ) suggest moderate CYP450 inhibition, necessitating further ADME studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.